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Executive Summary
Verinurad (RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1

(URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys. Developed

initially by Ardea Biosciences and later acquired by AstraZeneca, Verinurad emerged from

research aimed at creating a more potent successor to Lesinurad for the treatment of

hyperuricemia and gout. Its mechanism of action involves blocking URAT1, thereby increasing

the urinary excretion of uric acid and lowering serum uric acid (sUA) levels. Preclinical studies

demonstrated its high affinity and selectivity for URAT1. Clinical development, encompassing

Phase I and II trials, investigated its pharmacokinetics, pharmacodynamics, safety, and

efficacy, both as a monotherapy and in combination with xanthine oxidase inhibitors like

allopurinol and febuxostat. Despite showing promising dose-dependent reductions in sUA, the

development of Verinurad for gout appears to have been discontinued. However, its potential

is being explored for other indications such as chronic kidney disease and heart failure with

preserved ejection fraction. This technical guide provides a comprehensive overview of the

discovery, mechanism of action, preclinical and clinical development of Verinurad.

Discovery and Preclinical Development
Verinurad was developed as a next-generation URAT1 inhibitor following Lesinurad, with the

goal of achieving higher potency and selectivity.[1]
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Mechanism of Action
Verinurad is a highly potent and specific inhibitor of URAT1.[2][3] By binding to URAT1, it

competitively inhibits the reabsorption of uric acid in the proximal tubules of the kidneys,

leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in

serum uric acid levels.[3][4] Unlike other uricosuric agents, the high-affinity inhibition by

Verinurad uniquely requires the presence of the Cys-32 residue on the URAT1 transporter.[2]

[5]

In Vitro Potency and Selectivity
In vitro studies established the high potency and selectivity of Verinurad for human URAT1.

Target IC50 Reference

Human URAT1 25 nM [2][3][5]

Human OAT4 5.9 µM [3]

Human OAT1 4.6 µM [3]

Table 1: In Vitro Inhibitory Activity of Verinurad.

Preclinical Structure-Activity Relationship (SAR)
The development of Verinurad involved modifications to the molecular structure of lesinurad,

specifically replacing the cyclopropyl group with a cyano group and the acetic acid group with a

methylpropanoic acid group. These changes resulted in an approximately 140-fold higher

affinity for human URAT1 and a longer half-life compared to lesinurad.[5] Further research into

Verinurad analogs has been conducted to explore dual inhibition of URAT1 and GLUT9,

aiming for improved pharmacodynamic and pharmacokinetic profiles.[6][7] For instance, the

analog KPH2f demonstrated comparable URAT1 inhibitory activity to Verinurad (IC50 of 0.24

µM vs 0.17 µM for Verinurad in that study) and also inhibited GLUT9, while showing improved

oral bioavailability in a mouse model (30.13% for KPH2f vs 21.47% for Verinurad).[6][7]

Clinical Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28386072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5429603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5429603/
https://www.bohrium.com/paper-details/discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout/811042173481910276-9354
https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28386072/
https://www.researchgate.net/publication/315902148_Discovery_and_characterization_of_verinurad_a_potent_and_specific_inhibitor_of_URAT1_for_the_treatment_of_hyperuricemia_and_gout
https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28386072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5429603/
https://www.researchgate.net/publication/315902148_Discovery_and_characterization_of_verinurad_a_potent_and_specific_inhibitor_of_URAT1_for_the_treatment_of_hyperuricemia_and_gout
https://pmc.ncbi.nlm.nih.gov/articles/PMC5429603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5429603/
https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://www.researchgate.net/publication/315902148_Discovery_and_characterization_of_verinurad_a_potent_and_specific_inhibitor_of_URAT1_for_the_treatment_of_hyperuricemia_and_gout
https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://www.researchgate.net/publication/357447359_Discovery_of_novel_verinurad_analogs_as_dual_inhibitors_of_URAT1_and_GLUT9_with_improved_Druggability_for_the_treatment_of_hyperuricemia
https://pubmed.ncbi.nlm.nih.gov/34998055/
https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://www.benchchem.com/product/b611665?utm_src=pdf-body
https://www.researchgate.net/publication/357447359_Discovery_of_novel_verinurad_analogs_as_dual_inhibitors_of_URAT1_and_GLUT9_with_improved_Druggability_for_the_treatment_of_hyperuricemia
https://pubmed.ncbi.nlm.nih.gov/34998055/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The clinical development of Verinurad has been investigated in Phase I and Phase II studies,

both as a monotherapy and in combination with other gout medications.

Phase I Clinical Trials
Phase I studies in healthy volunteers were conducted to assess the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of

Verinurad.

Key Findings from Phase I Studies:

Safety and Tolerability: Single and multiple doses of Verinurad were generally well tolerated.

[8][9]

Pharmacokinetics: Verinurad was rapidly absorbed, with a median time to maximum plasma

concentration (Tmax) of approximately 0.5 to 2.0 hours.[9][10] It exhibited a terminal half-life

of around 15 hours.[10][11] Exposure (Cmax and AUC) was generally dose-proportional.[8]

[12] A moderate-fat meal was found to slightly delay absorption and decrease overall

exposure.[8]

Pharmacodynamics: Verinurad demonstrated dose-dependent reductions in serum uric acid

(sUA) levels.[8]

Parameter Value Condition Reference

Tmax 0.5 - 2.0 hours Single dose, fasted [9][10]

Terminal Half-life ~15 hours
Single 10 mg oral

dose
[10][11]

Effect of Food

(Moderate Fat)

AUC decreased by

23%, Cmax

decreased by 37-53%

Single dose [8]

Table 2: Summary of Pharmacokinetic Parameters of Verinurad from Phase I Studies.

Phase II Clinical Trials
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Phase II trials evaluated the efficacy and safety of Verinurad in patients with gout and

hyperuricemia, often in combination with xanthine oxidase inhibitors.

Phase IIa Study (NCT02498652): Verinurad in Combination with Allopurinol

This open-label study assessed the pharmacodynamics, pharmacokinetics, and safety of

Verinurad (2.5-20 mg) co-administered with allopurinol (300 mg) in adults with gout.[10][13][14]

[15]

Treatment Group
Maximum % Decrease in
sUA from Baseline (Emax)

Reference

Allopurinol 300 mg qd 39.7% - 40% [10][15]

Allopurinol 600 mg qd 53.8% - 54% [10][15]

Allopurinol 300 mg bid 54% - 54.4% [10][15]

Verinurad 2.5 mg + Allopurinol

300 mg
46.9% - 47% [10][15]

Verinurad 5 mg + Allopurinol

300 mg
58.9% - 59% [10][15]

Verinurad 7.5 mg + Allopurinol

300 mg
59.9% - 60% [10][15]

Verinurad 10 mg + Allopurinol

300 mg
67% - 67.1% [10][15]

Verinurad 15 mg + Allopurinol

300 mg
68% - 68.4% [10][15]

Verinurad 20 mg + Allopurinol

300 mg
74% - 74.3% [10][15]

Table 3: Efficacy of Verinurad in Combination with Allopurinol in a Phase IIa Study.

Phase IIa Study (NCT02317861): Verinurad in Combination with Febuxostat
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This open-label study in Japanese subjects with gout or asymptomatic hyperuricemia

evaluated Verinurad (2.5-10 mg) in combination with febuxostat (10, 20, 40 mg).[16] The

combination therapy resulted in a dose-dependent decrease in sUA, which was significantly

greater than with febuxostat alone (P < 0.001).[16]

Other Phase II Studies

Verinurad has also been investigated in patients with chronic kidney disease (CKD) and heart

failure with preserved ejection fraction (HFpEF).[12][17] A Phase 2a trial (NCT03118739)

showed that the combination of Verinurad and febuxostat lowered sUA and was well-tolerated

in patients with type 2 diabetes, albuminuria, and hyperuricemia.[12][18]

Experimental Protocols
In Vitro URAT1 Inhibition Assay
Objective: To determine the in vitro potency of Verinurad in inhibiting URAT1-mediated uric

acid transport.

Methodology:

Cell Culture and Transfection: HEK-293T cells were cultured and transfected with a plasmid

expressing human URAT1.[4]

Uptake Assay: Transfected cells were incubated with radiolabeled [14C]uric acid in the

presence of varying concentrations of Verinurad.

Measurement: Intracellular radioactivity was measured to determine the extent of uric acid

uptake.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-

parameter logistic equation using software such as GraphPad Prism.[4]

Phase I Single and Multiple Ascending Dose Study
Protocol
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

single and multiple ascending doses of Verinurad in healthy male subjects.[8]
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Study Design: Randomized, double-blind, placebo-controlled study.[8]

Methodology:

Subject Enrollment: Healthy adult male subjects were enrolled.[8]

Dosing: Subjects received single ascending doses or multiple once-daily doses of Verinurad
or placebo.[8]

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to

determine plasma concentrations of Verinurad.[8]

Pharmacodynamic Assessment: Serum and urine samples were collected to measure uric

acid levels and calculate the fractional excretion of uric acid.[8]

Safety Monitoring: Adverse events, laboratory parameters, vital signs, and ECGs were

monitored throughout the study.[8]

Phase IIa Combination Therapy Study Protocol (e.g.,
with Allopurinol)
Objective: To assess the pharmacodynamic effects and safety of Verinurad in combination with

allopurinol in adult subjects with gout.[14]

Study Design: Randomized, open-label, parallel-group study.[14]

Methodology:

Patient Population: Adult patients with a diagnosis of gout and a screening serum urate level

≥ 8 mg/dL.[14]

Treatment Arms: Patients were randomized to receive Verinurad at various doses in

combination with a stable dose of allopurinol, or allopurinol alone.[10]

Efficacy Endpoints: The primary endpoint was the maximum percent change in sUA from

baseline (Emax).[10] Secondary endpoints included changes in 24-hour urinary uric acid

excretion.
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Pharmacokinetic Analysis: Plasma concentrations of Verinurad, allopurinol, and its active

metabolite oxypurinol were measured.[10]

Safety Assessments: Monitoring of adverse events, renal function, and other laboratory

parameters.[10]
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Caption: Mechanism of action of Verinurad on the URAT1 transporter.
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Phase I Clinical Trial Workflow
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Caption: Typical workflow for a Phase I clinical trial of Verinurad.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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